5,5,5-trifluoropentanoic Acid

Descripción

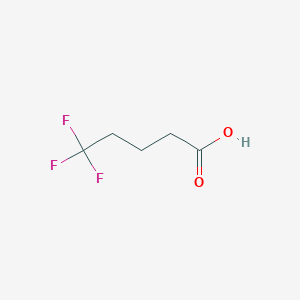

Structure

3D Structure

Propiedades

IUPAC Name |

5,5,5-trifluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c6-5(7,8)3-1-2-4(9)10/h1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEXKRNFAABHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382088 | |

| Record name | 5,5,5-trifluoropentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-62-5 | |

| Record name | 5,5,5-trifluoropentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,5-Trifluoropentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 5,5,5-Trifluoropentanoic Acid

An In-Depth Technical Guide to the Physical Properties of 5,5,5-Trifluoropentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

5,5,5-Trifluoropentanoic acid (CAS No. 407-62-5) is a halogenated carboxylic acid of significant interest in the fields of medicinal chemistry, material science, and biochemical research.[1][2] Its structure, featuring a terminal trifluoromethyl (-CF3) group, imparts unique electronic and lipophilic properties that are highly sought after in the design of novel pharmaceuticals and functional materials. The strong electron-withdrawing nature of the -CF3 group can profoundly influence the acidity (pKa), metabolic stability, and binding affinity of parent molecules, making it a critical building block in modern drug design.[3]

This guide provides a comprehensive overview of the core physical and chemical properties of 5,5,5-trifluoropentanoic acid, offers detailed protocols for their experimental verification, and discusses the implications of these properties for its application.

Core Physical and Chemical Properties

The physical properties of a compound are foundational to its application, dictating everything from reaction conditions to formulation and bioavailability. The key properties of 5,5,5-trifluoropentanoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 407-62-5 | [1][2][4] |

| Molecular Formula | C₅H₇F₃O₂ | [1][5] |

| Molecular Weight | 156.10 g/mol | [1][5] |

| Appearance | Liquid at room temperature | [2][6][7] |

| Melting Point | 30-31 °C | [4][7] |

| Boiling Point | 170.2 ± 35.0 °C (at 760 mmHg); 94-95 °C (at 15 mmHg) | [4][7][8] |

| Density | ~1.3 g/cm³ | [4][7] |

| Refractive Index | ~1.363 - 1.364 | [1][7] |

| Acidity (pKa) | 4.50 (at 25 °C) | [1][7] |

| Calculated LogP | 0.95 | [1] |

Authoritative Insight: The presence of the trifluoromethyl group significantly impacts these properties. For instance, the pKa of 4.50 is slightly lower (more acidic) than that of its non-fluorinated counterpart, pentanoic acid (pKa ~4.8), due to the inductive electron-withdrawing effect of the fluorine atoms. This enhanced acidity can be critical in modulating the ionization state of a drug molecule at physiological pH.

Spectroscopic Profile for Structural Verification

Accurate identification of 5,5,5-trifluoropentanoic acid relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features: a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid dimer, and a sharp, intense absorption around 1710 cm⁻¹, corresponding to the C=O (carbonyl) stretch. Strong C-F stretching bands are also expected in the 1100-1300 cm⁻¹ region.[9]

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M+) would be observed at an m/z corresponding to the compound's molecular weight (156.10). Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and fragments related to the aliphatic chain.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups (-CH₂-). The protons closest to the carboxylic acid will be the most downfield (deshielded), while those closest to the -CF₃ group will show coupling to the fluorine atoms (a triplet of quartets or more complex pattern).

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon (~175-180 ppm), the three distinct methylene carbons, and the carbon of the trifluoromethyl group, which will appear as a quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR: A single, sharp signal, typically a triplet due to coupling with the adjacent -CH₂- protons, will be observed in the fluorine NMR spectrum, confirming the presence of the -CF₃ group.

-

Experimental Protocols for Property Determination

To ensure scientific integrity, physical properties must be verifiable. The following section provides standardized methodologies for determining key parameters.

Protocol 1: Determination of Boiling Point at Reduced Pressure

The high boiling point at atmospheric pressure makes determination at reduced pressure preferable to prevent potential decomposition.

Causality: Determining the boiling point under vacuum allows the liquid to boil at a lower temperature. This is crucial for compounds that may degrade at their atmospheric boiling point, ensuring the measured value reflects the phase transition and not a chemical reaction.

Methodology:

-

Apparatus Setup: Assemble a simple vacuum distillation apparatus. The key components are a round-bottom flask, a Claisen adapter, a thermometer with its bulb positioned below the side arm, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: Place a small volume (2-3 mL) of 5,5,5-trifluoropentanoic acid and a boiling chip into the round-bottom flask.

-

System Evacuation: Seal the system and slowly evacuate it to the desired pressure (e.g., 15 mmHg). Ensure all joints are properly sealed to maintain a stable vacuum.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Observe the temperature at which the liquid boils vigorously and a steady stream of condensate drips from the condenser. This stable temperature reading, recorded along with the stable pressure from the manometer, is the boiling point at that pressure.[7][8]

-

Validation: The system is self-validating through the stability of the pressure and temperature readings. A fluctuating temperature indicates impurities or an unstable vacuum.

Diagram: Boiling Point Determination Workflow

Caption: Workflow for determining boiling point under reduced pressure.

Safety, Handling, and Storage

As a corrosive chemical, proper handling of 5,5,5-trifluoropentanoic acid is paramount to ensure laboratory safety.[1]

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.[8]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[8] It is classified as causing severe skin burns and eye damage.[2][8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: The compound is hygroscopic.[8] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][11] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]

Relevance in Drug Development

The physical properties detailed here are not merely academic; they have direct consequences for drug development.

-

Solubility and Lipophilicity (LogP): The LogP value of 0.95 suggests moderate lipophilicity, which is often a desirable trait for oral drug absorption, balancing membrane permeability with aqueous solubility.[1]

-

Acidity (pKa): The pKa of 4.50 means the compound will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (~7.4).[1][7] This impacts its solubility, receptor interactions, and cell membrane transport.

-

Applications: It has been utilized as a chemical tool for the fluorination of cell surfaces and in the synthesis of novel metal-organic complexes, highlighting its versatility as a research chemical.[12][13][]

References

- Guidechem. (n.d.). 5,5,5-TRIFLUOROPENTANOIC ACID 407-62-5 wiki.

- Sigma-Aldrich. (n.d.). 5,5,5-Trifluoropentanoic acid | 407-62-5.

- Chemsrc. (n.d.). 5,5,5-Trifluoropentanoic acid | CAS#:407-62-5.

- CymitQuimica. (n.d.). 5,5,5-Trifluoropentanoic acid.

- ChemicalBook. (n.d.). 5,5,5-TRIFLUOROPENTANOIC ACID CAS#: 407-62-5.

- BLDpharm. (n.d.). 407-62-5|5,5,5-Trifluoropentanoic acid.

- Sunway Pharm Ltd. (n.d.). 5,5,5-trifluoropentanoic acid - CAS:407-62-5.

- PubChem. (n.d.). 5,5,5-trifluoropentanoic Acid | C5H7F3O2 | CID 2782446.

- ChemicalBook. (n.d.). 5,5,5-TRIFLUOROPENTANOIC ACID | 407-62-5.

- Synquest Labs. (n.d.). 5,5,5-Trifluoropentanoic acid Safety Data Sheet.

- Ivy Fine Chemicals. (n.d.). 5,5,5-TRIFLUOROPENTANOIC ACID [CAS: 407-62-5].

- Apollo Scientific. (n.d.). 407-62-5 Cas No. | 5,5,5-Trifluoropentanoic acid.

- ChemComplete. (2020, February 24). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube.

- ChemicalBook. (n.d.). 5,5,5-TRIFLUOROPENTANOIC ACID | 407-62-5.

- BOC Sciences. (n.d.). CAS 407-62-5 5,5,5-Trifluoropentanoic acid.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- Journal of Chemical Education. (2023, September 11).

- Journal of Biomedical Research & Environmental Sciences. (n.d.).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 5,5,5-Trifluoropentanoic acid | 407-62-5 [sigmaaldrich.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 5,5,5-Trifluoropentanoic acid | CAS#:407-62-5 | Chemsrc [chemsrc.com]

- 5. 5,5,5-trifluoropentanoic Acid | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5,5,5-Trifluoropentanoic acid | CymitQuimica [cymitquimica.com]

- 7. 5,5,5-TRIFLUOROPENTANOIC ACID CAS#: 407-62-5 [m.chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. 407-62-5|5,5,5-Trifluoropentanoic acid|BLD Pharm [bldpharm.com]

- 12. 5,5,5-TRIFLUOROPENTANOIC ACID | 407-62-5 [chemicalbook.com]

- 13. 5,5,5-TRIFLUOROPENTANOIC ACID | 407-62-5 [amp.chemicalbook.com]

5,5,5-trifluoropentanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 5,5,5-Trifluoropentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5,5-Trifluoropentanoic acid is a valuable fluorinated building block in the synthesis of pharmaceuticals and advanced materials. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a comprehensive overview of the primary synthetic pathways to 5,5,5-trifluoropentanoic acid, offering in-depth analysis of the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the different methodologies. The aim is to equip researchers and process chemists with the necessary knowledge to select and implement the most suitable synthetic route for their specific application, considering factors such as starting material availability, scalability, and overall efficiency.

Introduction: The Significance of the Trifluoromethyl Group

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, is a privileged moiety due to its unique electronic properties and steric profile. It is a strong electron-withdrawing group, which can modulate the pKa of nearby functional groups, and its lipophilicity can improve a molecule's ability to cross biological membranes.[1][2] 5,5,5-Trifluoropentanoic acid serves as a key intermediate, providing a five-carbon chain with a terminal trifluoromethyl group, ready for further chemical elaboration.[3][4][5][6][][8]

This guide will explore the most practical and scientifically robust methods for the synthesis of this important compound, focusing on the causality behind the experimental choices and providing self-validating protocols.

Overview of Primary Synthetic Strategies

The synthesis of 5,5,5-trifluoropentanoic acid can be approached through several strategic disconnections. The most common and effective routes involve either the functionalization of a pre-existing C5 backbone or the construction of the carbon chain with a trifluoromethylated starting material. The principal pathways that will be discussed in detail are:

-

Oxidation of 5,5,5-Trifluoro-1-pentanol: A direct and often high-yielding approach.

-

Malonic Ester Synthesis: A classic and versatile method for carboxylic acid synthesis.

-

Carboxylation of a Grignard Reagent: A fundamental organometallic approach to forming carboxylic acids.

-

Hydrolysis of 5,5,5-Trifluoropentanenitrile: A reliable two-step process from an alkyl halide.

The choice of pathway is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Detailed Synthesis Pathways and Experimental Protocols

Pathway 1: Oxidation of 5,5,5-Trifluoro-1-pentanol

This is arguably one of the most straightforward methods, relying on the oxidation of the corresponding primary alcohol. The success of this method hinges on the availability of 5,5,5-trifluoro-1-pentanol and the choice of a suitable oxidizing agent that can efficiently convert the alcohol to the carboxylic acid without cleaving the C-F bonds.

Causality of Experimental Choices:

-

Starting Material: 5,5,5-Trifluoro-1-pentanol is a commercially available starting material.[9][10] Its synthesis can be achieved through the reduction of a corresponding ester, such as ethyl 5,5,5-trifluoropentanoate.

-

Oxidizing Agent: While various oxidizing agents can be used for the conversion of primary alcohols to carboxylic acids (e.g., KMnO₄, Jones reagent), the use of a buffered system or a milder oxidant is often preferred to avoid potential side reactions.[11][12] A common and effective choice is sodium hypochlorite (bleach) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This system is selective for primary alcohols and operates under relatively mild conditions.

Experimental Protocol: TEMPO-Catalyzed Oxidation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5,5,5-trifluoro-1-pentanol (1.0 eq) in dichloromethane (DCM) or a suitable organic solvent.

-

Catalyst Addition: Add TEMPO (0.01 eq) and sodium bromide (NaBr, 0.1 eq) to the solution.

-

Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~1.2 eq) while vigorously stirring. The pH of the NaOCl solution should be maintained at around 9-10 by the addition of sodium bicarbonate (NaHCO₃).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Work-up: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography to yield pure 5,5,5-trifluoropentanoic acid.

Visualization of the Oxidation Workflow

Caption: Workflow for the oxidation of 5,5,5-trifluoro-1-pentanol.

Pathway 2: Malonic Ester Synthesis

The malonic ester synthesis is a robust method for preparing carboxylic acids with two additional carbons from an alkyl halide.[13][14][15] This pathway involves the alkylation of diethyl malonate with a suitable 3,3,3-trifluoropropyl halide, followed by hydrolysis and decarboxylation.[16][17]

Causality of Experimental Choices:

-

Starting Materials: Diethyl malonate is an inexpensive and readily available starting material. The key intermediate is a 3,3,3-trifluoropropyl halide, such as 1-iodo-3,3,3-trifluoropropane, which can be prepared from 3,3,3-trifluoropropene.

-

Base: A moderately strong base, such as sodium ethoxide (NaOEt) in ethanol, is typically used to deprotonate the acidic α-hydrogen of diethyl malonate to form a nucleophilic enolate.[17] Using the same alkoxide as the ester group prevents transesterification.[13]

-

Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the diethyl ester to the corresponding dicarboxylic acid is followed by thermal decarboxylation to yield the final product.[14][17]

Experimental Protocol: Malonic Ester Synthesis

-

Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Alkylation: To the resulting enolate solution, add 1-iodo-3,3,3-trifluoropropane (1.0 eq) dropwise. Heat the reaction mixture to reflux and monitor by TLC or GC until the starting materials are consumed.

-

Hydrolysis: After cooling to room temperature, add an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Heat the mixture to reflux to hydrolyze the ester groups.

-

Decarboxylation: Continue heating the acidic solution to effect decarboxylation, which is often evidenced by the evolution of CO₂ gas.

-

Work-up and Purification: After cooling, extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude 5,5,5-trifluoropentanoic acid can then be purified by distillation.

Visualization of the Malonic Ester Synthesis Pathway

Caption: The malonic ester synthesis route to 5,5,5-trifluoropentanoic acid.

Pathway 3: Carboxylation of a Grignard Reagent

The reaction of a Grignard reagent with carbon dioxide is a classic method for the one-carbon homologation of an alkyl halide to a carboxylic acid.[11][18] This route requires the preparation of a Grignard reagent from a 4-halo-1,1,1-trifluorobutane.

Causality of Experimental Choices:

-

Grignard Reagent Formation: The key step is the formation of the Grignard reagent, 4,4,4-trifluorobutylmagnesium halide. This is typically achieved by reacting the corresponding halide (e.g., 4-bromo-1,1,1-trifluorobutane) with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The trifluoromethyl group is generally stable under these conditions.[19]

-

Carboxylation: The Grignard reagent is a strong nucleophile and will readily attack the electrophilic carbon of carbon dioxide (usually in the form of dry ice or CO₂ gas).[18]

-

Work-up: An acidic work-up is necessary to protonate the resulting magnesium carboxylate salt to yield the free carboxylic acid.[11]

Experimental Protocol: Grignard Carboxylation

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 4-bromo-1,1,1-trifluorobutane (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.

-

Carboxylation: Cool the Grignard solution in an ice-salt bath. Cautiously add crushed dry ice (solid CO₂) in small portions. Alternatively, bubble dry CO₂ gas through the solution.

-

Work-up: After the addition of CO₂ is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding an aqueous solution of a strong acid (e.g., 1 M HCl) until the magnesium salts dissolve.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by distillation.

Visualization of the Grignard Carboxylation Pathway

Caption: Synthesis via Grignard reagent carboxylation.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |

| Oxidation | 5,5,5-Trifluoro-1-pentanol | Oxidation | High yield, direct, mild conditions with TEMPO | Cost and availability of the starting alcohol |

| Malonic Ester | Diethyl malonate, 3,3,3-Trifluoropropyl halide | Alkylation, Hydrolysis, Decarboxylation | Versatile, uses inexpensive reagents | Multi-step, potential for dialkylation |

| Grignard | 4-Halo-1,1,1-trifluorobutane, Mg, CO₂ | Grignard formation, Carboxylation | Classic C-C bond formation | Requires strictly anhydrous conditions, sensitive to functional groups |

| Nitrile Hydrolysis | 4-Halo-1,1,1-trifluorobutane, NaCN | Sₙ2 with cyanide, Hydrolysis | Reliable, good for primary halides | Use of highly toxic cyanide, harsh hydrolysis conditions |

Conclusion and Future Outlook

The synthesis of 5,5,5-trifluoropentanoic acid can be successfully achieved through several reliable pathways. The choice of the optimal route depends on a careful evaluation of factors such as the cost and availability of starting materials, the desired scale of the reaction, and the technical capabilities of the laboratory.

-

For large-scale synthesis , the oxidation of 5,5,5-trifluoro-1-pentanol is often the most efficient and direct route, provided the starting alcohol is accessible.

-

The malonic ester synthesis offers flexibility and is an excellent choice for smaller-scale laboratory preparations where the multi-step nature is less of a concern.

-

The Grignard carboxylation and nitrile hydrolysis routes are fundamental and effective methods, though they require careful handling of moisture-sensitive reagents or toxic materials, respectively.

Future developments in this area may focus on greener and more atom-economical approaches, such as catalytic carbonylation reactions or biocatalytic methods, to further improve the efficiency and sustainability of 5,5,5-trifluoropentanoic acid synthesis.

References

- ACS Publications. (2023).

- Fluorine notes. Perfluorinated Carboxylic Acids.

- Organic Chemistry Portal. Synthesis of α-trifluoromethyl carboxylic acids, esters and amides.

- Organic Chemistry Portal.

- Hokkaido University Researches.

- Chem Rev Lett. (2024).

- RSC Publishing. (2023).

- Organic Chemistry Portal. Synthesis of trifluoromethyl ketones.

- ACS Omega. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.

- Journal of the American Chemical Society. (2018).

- ResearchGate. Synthesis of α‐trifluoromethyl carboxylic acids.

- ResearchGate. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.

- Benchchem. Optimizing reaction time and temperature for 5,5,5-Trifluoro-2-oxopentanoic acid synthesis.

- ChemicalBook. 5,5,5-TRIFLUOROPENTANOIC ACID CAS#: 407-62-5.

- ACS Publications. (2019). trifluoropentanoic Acid via Dynamic Kinetic Resolution.

- ResearchGate. (2025).

- PMC. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.

- ChemicalBook. (2025). 5,5,5-TRIFLUOROPENTANOIC ACID | 407-62-5.

- Wikipedia. Malonic ester synthesis.

- Guidechem. 5,5,5-TRIFLUOROPENTANOIC ACID 407-62-5 wiki.

- CymitQuimica. 5,5,5-Trifluoropentanoic acid.

- Organic Chemistry Tutor. Malonic Ester Synthesis.

- Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.

- Organic Syntheses Procedure. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.

- OpenOChem Learn. Malonic Ester Synthesis.

- Organic Chemistry Portal. Malonic Ester Synthesis.

- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.

- Sigma-Aldrich. 5,5,5-Trifluoropentanoic acid | 407-62-5.

- Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids.

- PubChem. 5,5,5-trifluoropentanoic Acid | C5H7F3O2 | CID 2782446.

- YouTube. (2021). 20.

- BOC Sciences. CAS 407-62-5 5,5,5-Trifluoropentanoic acid.

- CymitQuimica. 5,5,5-Trifluoropentanoic acid.

- CymitQuimica. CAS 352-61-4: 1-Pentanol, 5,5,5-trifluoro-.

- Pharmaffiliates. CAS No : 352-61-4| Chemical Name : 5,5,5-Trifluoro-1-pentanol.

- ResearchGate. (2025). (PDF)

Sources

- 1. 5,5,5-TRIFLUOROPENTANOIC ACID CAS#: 407-62-5 [m.chemicalbook.com]

- 2. 5,5,5-TRIFLUOROPENTANOIC ACID | 407-62-5 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5,5,5-Trifluoropentanoic acid | CymitQuimica [cymitquimica.com]

- 5. 5,5,5-Trifluoropentanoic acid | 407-62-5 [sigmaaldrich.com]

- 6. 5,5,5-trifluoropentanoic Acid | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5,5,5-Trifluoropentanoic acid | CymitQuimica [cymitquimica.com]

- 9. CAS 352-61-4: 1-Pentanol, 5,5,5-trifluoro- | CymitQuimica [cymitquimica.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 16. Malonic Ester Synthesis [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

Foreword: Deconstructing the Fluorinated Scaffold

An In-depth Technical Guide to the Molecular Structure of 5,5,5-Trifluoropentanoic Acid

In the landscape of modern chemical research, particularly within drug development and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The trifluoromethyl group (-CF₃), with its profound electronic and steric properties, offers a powerful tool for modulating a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth examination of 5,5,5-Trifluoropentanoic Acid (TFPA), a molecule that, while structurally straightforward, serves as an exemplary case study in the analysis of fluorinated aliphatic chains. Our objective is to move beyond a mere recitation of data, instead providing a causal narrative that explains why the molecule behaves as it does and how its structure is comprehensively elucidated. This document is intended for the practicing researcher and drug development professional, for whom a deep, mechanistic understanding is paramount.

Core Molecular Architecture and Physicochemical Profile

5,5,5-Trifluoropentanoic acid, registered under CAS Number 407-62-5, is a five-carbon carboxylic acid terminally substituted with a trifluoromethyl group.[1][2] Its structure presents a fascinating dichotomy: a flexible, aliphatic hydrocarbon chain juxtaposed with the potent inductive effect of the CF₃ group, all terminating in a polar, protic carboxylic acid functionality.

Geometric and Electronic Structure

The molecule's backbone consists of sp³-hybridized carbons (C2, C3, C4) affording significant conformational flexibility through rotation around the C-C single bonds. The carboxyl carbon (C1) is sp²-hybridized, imparting a planar geometry to the -COOH group.

The defining feature of TFPA is the terminal trifluoromethyl group. Fluorine's extreme electronegativity creates a strong dipole moment, pulling electron density away from the rest of the carbon chain. This powerful electron-withdrawing inductive effect (-I effect) has several critical consequences:

-

Increased Acidity: The inductive effect stabilizes the conjugate base (carboxylate anion) by delocalizing the negative charge. This makes the carboxylic acid proton more acidic than in its non-fluorinated counterpart, pentanoic acid. The pKa of TFPA is approximately 4.50, reflecting this enhanced acidity.[1][3]

-

Altered Reactivity: The electron-poor nature of the carbon chain influences its interaction with biological targets and its susceptibility to certain chemical transformations.

Physicochemical Properties

A summary of key quantitative data provides a snapshot of the molecule's physical identity. These properties are crucial for designing experimental conditions for synthesis, purification, and application.

| Property | Value | Source(s) |

| CAS Number | 407-62-5 | [1][2] |

| Molecular Formula | C₅H₇F₃O₂ | [2][3] |

| Molecular Weight | 156.10 g/mol | [2] |

| Appearance | Liquid | [6] |

| Melting Point | 30-31°C | [1] |

| Boiling Point | 94-95°C at 15 mmHg | [1] |

| Density | 1.293 g/cm³ | [1] |

| pKa | 4.50 (at 25°C) | [1][3] |

| Refractive Index | 1.363-1.365 | [1] |

| Rotatable Bonds | 3 | [3] |

Synthesis and Purification: A Validated Workflow

While multiple synthetic routes to TFPA can be envisioned, a robust and common strategy in organic synthesis involves the oxidation of the corresponding primary alcohol, 5,5,5-trifluoropentan-1-ol. This method is reliable and provides high yields of the desired carboxylic acid.

Experimental Protocol: Jones Oxidation

This protocol describes a laboratory-scale synthesis using Jones reagent (chromium trioxide in sulfuric acid), a powerful oxidizing agent.

Causality Statement: The choice of Jones oxidation is deliberate. It is a non-selective, strong oxidizing agent capable of converting primary alcohols directly to carboxylic acids in a single step with high efficiency. The acidic conditions are compatible with the product structure, and the reagent is cost-effective for small to medium-scale synthesis. A significant color change from orange/red (Cr⁶⁺) to green (Cr³⁺) provides an immediate visual indicator of reaction progress.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5,5,5-trifluoropentan-1-ol (1.0 eq) in acetone (cooled to 0°C in an ice bath).

-

Reagent Preparation: Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, followed by slow dilution with water.

-

Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol solution, ensuring the internal temperature does not exceed 10°C. A precipitate will form, and the solution will turn from orange to a murky green.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot.

-

Workup: Quench the reaction by adding isopropanol until the solution remains green. Remove the acetone under reduced pressure. Add water to the residue and perform liquid-liquid extraction with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure 5,5,5-trifluoropentanoic acid.

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is depicted below.

Caption: Workflow for the synthesis of TFPA via Jones oxidation.

Spectroscopic Characterization: The Molecular Fingerprint

Confirming the molecular structure of the synthesized product is a non-negotiable step that relies on a suite of complementary spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Characterization Workflow Diagram

The overall process for structural verification is outlined in the following diagram.

Caption: Integrated workflow for the structural elucidation of TFPA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For TFPA (CF₃-C'H₂-C''H₂-C'''H₂-COOH), we predict three distinct signals for the methylene (CH₂) groups.

-

-C'''H₂- (alpha to COOH): Expected around δ 2.4-2.6 ppm. This signal will be a triplet due to coupling with the adjacent -C''H₂- group. It is deshielded by the neighboring carbonyl group.

-

-C''H₂- (beta to COOH): Expected around δ 1.9-2.1 ppm. This signal will be a pentet (or multiplet) due to coupling with protons on both adjacent carbons.

-

-C'H₂- (gamma to COOH): Expected around δ 2.2-2.4 ppm. This signal will appear as a triplet of quartets. It couples with the adjacent -C''H₂- group (triplet) and also shows long-range coupling to the three fluorine atoms (quartet, J_HF). This deshielding is caused by the powerful inductive effect of the CF₃ group.[7]

-

-COOH: A broad singlet, typically appearing far downfield (δ 10-12 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.[8]

-

C=O (C1): Expected in the δ 175-180 ppm region, characteristic of a carboxylic acid.[9]

-

-CH₂- (C2, C3, C4): These sp³ carbons will appear in the δ 20-40 ppm range. The carbon alpha to the carbonyl (C2) will be the most downfield of the three.

-

-CF₃ (C5): Expected around δ 120-130 ppm. The signal will be split into a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF).

-

-

¹⁹F NMR Spectroscopy: This is essential for confirming the presence and environment of the fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[13]

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad, strong |

| 3000 - 2850 | C-H stretch | Alkane (CH₂) | Medium, sharp |

| 1725 - 1700 | C=O stretch | Carboxylic Acid | Strong, sharp |

| 1300 - 1100 | C-F stretch | Trifluoromethyl | Strong, sharp |

| 1320 - 1000 | C-O stretch | Carboxylic Acid | Medium |

The presence of a very broad "tongue" from 2500-3300 cm⁻¹ and a strong, sharp "sword" around 1710 cm⁻¹ are definitive indicators of a carboxylic acid functional group.[14][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which helps piece together its structure. Using electron impact (EI) ionization, we would expect:

-

Molecular Ion (M⁺•): A peak at m/z = 156, corresponding to the molecular weight of the compound.[2]

-

Key Fragment Ions: Carboxylic acids often undergo characteristic fragmentation.[17]

-

[M - OH]⁺: A peak at m/z = 139, corresponding to the loss of a hydroxyl radical.

-

[M - COOH]⁺: A peak at m/z = 111, corresponding to the loss of the entire carboxyl group.

-

Alpha-cleavage: Fragmentation of the C-C bonds along the alkyl chain, leading to a series of smaller fragment ions.[18]

-

Applications in Advanced Research

The unique molecular structure of 5,5,5-trifluoropentanoic acid makes it a valuable tool in several research domains.

-

Metabolic Labeling and Cell Surface Engineering: TFPA can be utilized in the fluorination of mammalian cell surfaces.[1] The pentanoic acid structure can be recognized by cellular biosynthetic pathways, allowing the trifluoromethyl group to be incorporated as a bio-orthogonal "tag" onto cell-surface glycans. This fluorine tag can then be detected by ¹⁹F NMR or used for specific chemical ligations, enabling advanced cell imaging and tracking studies.

-

Coordination Chemistry: The carboxylate group serves as a ligand for metal ions. TFPA has been used to prepare paddlewheel copper(II) complexes. The fluorinated alkyl chain influences the electronic properties and solubility of these metal-organic frameworks, which have applications in catalysis and materials science.[1]

Conclusion

The molecular structure of 5,5,5-trifluoropentanoic acid is a compelling example of how a single functional group—the trifluoromethyl moiety—can profoundly influence the physical and chemical properties of an entire molecule. Its analysis requires a multi-pronged approach, integrating NMR, IR, and MS to build a complete and validated structural picture. A thorough understanding of its synthesis and spectroscopic fingerprint, as detailed in this guide, empowers researchers to confidently employ this versatile fluorinated building block in the development of next-generation pharmaceuticals, chemical probes, and advanced materials.

References

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

PubChem. 5,5,5-trifluoropentanoic Acid. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Chemguide. fragmentation patterns in mass spectra. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. Available at: [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

-

ResearchGate. CF bond lengths (in Å) and charges on the C and F atoms. Available at: [Link]

-

National Institute of Standards and Technology. CCCBDB comparison of experimental and calculated bond lengths. Available at: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. colorado.edu [colorado.edu]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

Introduction: The Strategic Importance of the Trifluoromethyl Group

An In-Depth Technical Guide to 5,5,5-Trifluoropentanoic Acid (CAS 407-62-5)

5,5,5-Trifluoropentanoic acid, identified by the CAS Number 407-62-5, is a specialized fluorinated carboxylic acid.[1][2][3][4][5][6][7][8][9] Its structure is distinguished by a terminal trifluoromethyl (CF₃) group, which imparts unique physicochemical properties that are highly sought after in medicinal chemistry and materials science. The strong electron-withdrawing nature of fluorine dramatically influences the molecule's acidity, lipophilicity, and metabolic stability, making it a valuable building block for designing novel pharmaceuticals and functional materials.[10] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

The introduction of three fluorine atoms at the terminal position of pentanoic acid creates a molecule with distinct characteristics compared to its non-fluorinated analog. The high electronegativity of fluorine atoms polarizes the carbon-fluorine bonds, leading to a significant inductive effect that propagates through the carbon chain.

Key Physicochemical Properties

A summary of the essential physicochemical data for 5,5,5-trifluoropentanoic acid is presented below. These values are critical for predicting its behavior in biological systems and for designing synthetic routes.

| Property | Value | Source(s) |

| CAS Number | 407-62-5 | [1][2][3][4][11][12] |

| Molecular Formula | C₅H₇F₃O₂ | [1][2][4][5][12][13] |

| Molecular Weight | 156.10 g/mol | [1][5][11][14] |

| Melting Point | 30-31 °C | [4][11][12] |

| Boiling Point | 170.2 ± 35.0 °C at 760 mmHg; 94-95 °C at 15 mmHg | [4][11][12] |

| Density | ~1.3 g/cm³ | [4][11][12] |

| pKa | 4.50 (at 25 °C) | [1][12] |

| LogP | 0.95 | [1][11] |

The pKa of 4.50 is notably lower than that of pentanoic acid (~4.82), indicating increased acidity. This is a direct consequence of the inductive electron withdrawal by the CF₃ group, which stabilizes the resulting carboxylate anion. This modulation of acidity is a key tool in drug design for optimizing compound ionization at physiological pH.

Spectroscopic Signature

Understanding the spectroscopic profile is fundamental for reaction monitoring and structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the three methylene groups (α, β, and γ to the carboxyl group).

-

The protons on the α-carbon (next to C=O) will appear around 2.2-2.6 ppm.

-

The protons on the β-carbon will be further upfield.

-

The protons on the γ-carbon (adjacent to the CF₃ group) will be significantly deshielded by the fluorine atoms, appearing further downfield than a typical methylene group and likely showing coupling to the fluorine nuclei (a triplet of quartets or a more complex pattern).[15][16]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show five distinct signals. The carbon of the CF₃ group will be a prominent quartet due to one-bond coupling with the three fluorine atoms. The chemical shifts of the carbons in the alkyl chain will be influenced by their proximity to the electron-withdrawing carboxyl and trifluoromethyl groups.

-

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for confirming the presence and integrity of the trifluoromethyl group. A single signal, a triplet due to coupling with the two adjacent γ-protons, is expected.[17]

Caption: Labeled structure for NMR signal assignment.

Synthesis Methodology: A Practical Approach

While multiple synthetic routes exist, a common strategy involves the oxidation of the corresponding alcohol, 5,5,5-trifluoropentan-1-ol. This precursor can be synthesized from commercially available starting materials. The following protocol outlines a representative Jones oxidation.

Experimental Protocol: Jones Oxidation of 5,5,5-Trifluoropentan-1-ol

This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed by spectroscopic methods.

Causality: The choice of Jones reagent (CrO₃ in aqueous sulfuric acid) is based on its proven efficacy for oxidizing primary alcohols to carboxylic acids without affecting the robust C-F bonds. The acetone solvent is used for its ability to dissolve the alcohol and its relative inertness under the reaction conditions.

Step-by-Step Methodology:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5,5,5-trifluoropentan-1-ol (1 equivalent) in acetone. Cool the flask in an ice-water bath to 0-5 °C.

-

Reagent Addition: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in water, followed by the slow addition of concentrated sulfuric acid. Add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol solution, maintaining the internal temperature below 10 °C. The color will change from orange-red to a murky green, indicating the consumption of Cr(VI).

-

Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the starting alcohol spot and the appearance of a new, more polar spot for the carboxylic acid indicates reaction completion.

-

Workup: Once the reaction is complete, quench the excess oxidant by adding a small amount of isopropanol until the orange color disappears completely.

-

Extraction: Remove the acetone under reduced pressure. Add water to the residue and extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or chromatography to yield pure 5,5,5-trifluoropentanoic acid.

Caption: Workflow for the synthesis of 5,5,5-trifluoropentanoic acid.

Core Applications in Scientific Research

The unique properties conferred by the CF₃ group make this acid a versatile tool in several research domains.

Drug Discovery and Medicinal Chemistry

The incorporation of fluorine is a well-established strategy in drug design.[10] The CF₃ group can enhance:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.

-

Binding Affinity: The lipophilic nature of the CF₃ group can improve binding to hydrophobic pockets in target proteins. It can also alter local electronic environments to enhance key interactions like hydrogen bonds.[10]

-

Lipophilicity and Permeability: The CF₃ group significantly increases lipophilicity (LogP), which can modulate a molecule's ability to cross cell membranes.

Biochemical Probes and Metabolic Labeling

5,5,5-Trifluoropentanoic acid (also referred to as 5,5,5-Trifluorovaleric Acid) has been utilized for the fluorination of mammalian cell surfaces.[12][][19] This is achieved through the sialic acid biosynthetic pathway, where the fluorinated analog is processed by cellular machinery and incorporated into cell-surface glycans. The fluorine atoms then serve as a unique NMR-active tag for studying cell-surface interactions and dynamics.

Materials Science

It is also employed in the synthesis of specialized coordination complexes, such as paddlewheel copper fluorinated alkyl/aryl carboxylates.[12][19] These materials can have interesting magnetic or catalytic properties, driven by the electronic influence and steric profile of the fluorinated ligands.

Safety, Handling, and Emergency Protocols

5,5,5-Trifluoropentanoic acid is a corrosive substance that requires careful handling to prevent exposure.[1][20]

Hazard Identification

-

GHS Classification: Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), May cause respiratory irritation.[1][20]

-

Primary Hazards: Causes severe skin burns and eye damage.[1][20][21] Material is destructive to the tissues of the mucous membranes and upper respiratory tract.[20]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20] Ensure that emergency eye wash fountains and safety showers are readily accessible.[20]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a dry, cool, well-ventilated area in a tightly closed container.[20] The compound is hygroscopic and should be stored under an inert atmosphere.[20]

Caption: A standard laboratory safety workflow for handling corrosive chemicals.

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[20][21]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[20][21]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][20][21]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[20][21]

Conclusion

5,5,5-Trifluoropentanoic acid is more than a simple carboxylic acid; it is a strategic tool for molecular design. Its terminal trifluoromethyl group provides a powerful lever to modulate electronic properties, enhance metabolic stability, and introduce a unique spectroscopic handle. For scientists in drug discovery, biochemistry, and materials science, a thorough understanding of this compound's properties, synthesis, and handling is essential for leveraging its full potential in creating next-generation molecules and materials.

References

-

5,5,5-Trifluoropentanoic acid | CAS#:407-62-5 | Chemsrc. [Link]

-

5,5,5-trifluoropentanoic Acid | C5H7F3O2 | CID 2782446 - PubChem. [Link]

-

SAFETY DATA SHEET AC-55-5 - Ecolab. [Link]

-

Fluorine in drug discovery: Role, design and case studies - International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

2,2,2-Trifluoroethanol - Wikipedia. [Link]

-

5,5,5-Trifluoro-2-oxopentanoic acid | C5H5F3O3 | CID 14278600 - PubChem. [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data - University of California, Santa Cruz. [Link]

-

(PDF) Trifluoromethanesulfonic acid in organic synthesis - ResearchGate. [Link]

- US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google P

-

NMR Spectroscopy - Michigan State University. [Link]

-

Everything You Need To Know About NMR Spectra | MCAT Content - YouTube. [Link]

-

A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - MDPI. [Link]

-

Table of Characteristic Proton NMR Shifts - University of Colorado Boulder. [Link]

-

5,5,5-trifluoropentanoic acid - CAS:407-62-5 - Sunway Pharm Ltd. [Link]

-

5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3SO3H. Synthesis of 3-Methyl-1-trichloromethylindenes - MDPI. [Link]

-

Mechanism of Action | TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor and ivacaftor). [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 407-62-5 Cas No. | 5,5,5-Trifluoropentanoic acid | Apollo [store.apolloscientific.co.uk]

- 4. Fluorinated compounds,CAS#:407-62-5,5,5,5-三氟戊酸,5,5,5-Trifluoropentanoic acid [en.chemfish.com]

- 5. 5,5,5-trifluoropentanoic Acid | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5,5,5-TRIFLUOROPENTANOIC ACID | 407-62-5 [chemicalbook.com]

- 7. 407-62-5|5,5,5-Trifluoropentanoic acid|BLD Pharm [bldpharm.com]

- 8. 5,5,5-TRIFLUOROPENTANOIC ACID | 407-62-5 [amp.chemicalbook.com]

- 9. 5,5,5-trifluoropentanoic acid - CAS:407-62-5 - Sunway Pharm Ltd [3wpharm.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. 5,5,5-Trifluoropentanoic acid | CAS#:407-62-5 | Chemsrc [chemsrc.com]

- 12. 5,5,5-TRIFLUOROPENTANOIC ACID CAS#: 407-62-5 [m.chemicalbook.com]

- 13. 5,5,5-Trifluoropentanoic acid | CymitQuimica [cymitquimica.com]

- 14. 5,5,5-Trifluoropentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. mdpi.com [mdpi.com]

- 19. 5,5,5-TRIFLUOROPENTANOIC ACID | 407-62-5 [amp.chemicalbook.com]

- 20. synquestlabs.com [synquestlabs.com]

- 21. assets.pim.ecolab.com [assets.pim.ecolab.com]

An In-depth Technical Guide to 5,5,5-Trifluoropentanoic Acid: A Strategic Building Block in Modern Drug Discovery

Introduction: The Strategic Imperative of Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound and predictable influence on a molecule's properties. This guide provides an in-depth technical overview of 5,5,5-trifluoropentanoic acid, a versatile building block whose terminal trifluoromethyl group offers a powerful lever for medicinal chemists to enhance metabolic stability, modulate lipophilicity, and improve target engagement.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of why and how 5,5,5-trifluoropentanoic acid is synthesized and utilized. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties: A Tale of Two Acids

The decision to incorporate a trifluoromethyl group is a deliberate one, aimed at altering the fundamental properties of a parent molecule. A direct comparison between pentanoic acid and its terminally trifluorinated analog starkly illustrates the impact of this substitution.

| Property | Pentanoic Acid | 5,5,5-Trifluoropentanoic Acid | Rationale for Change in Drug Discovery |

| IUPAC Name | Pentanoic acid | 5,5,5-Trifluoropentanoic acid[1] | - |

| Molecular Formula | C₅H₁₀O₂ | C₅H₇F₃O₂[2] | Increased mass and fluorine content. |

| Molecular Weight | 102.13 g/mol [3] | 156.10 g/mol [1][2] | Alters formulation and dosing calculations. |

| pKa | ~4.82 | 4.50 (at 25°C)[2][4] | The strong electron-withdrawing effect of the CF₃ group acidifies the carboxylic acid, altering ionization state at physiological pH. |

| Calculated LogP | 1.4[3] | 0.95[2][5] | The CF₃ group increases lipophilicity, which can enhance membrane permeability and target binding.[6] |

| Boiling Point | 185.4 °C[3] | 170.2 °C (at 760 mmHg)[5] | Reflects changes in intermolecular forces. |

| Melting Point | -34 °C[3] | 30-31 °C[5] | Significant change in physical state at room temperature, impacting handling and formulation. |

| Density | 0.94 g/cm³[3] | ~1.3 g/cm³[5] | Increased density due to the heavier fluorine atoms. |

The Trifluoromethyl Advantage: Mechanistic Insights for the Drug Hunter

The utility of the terminal CF₃ group, as delivered by 5,5,5-trifluoropentanoic acid, is rooted in a confluence of electronic and steric effects that address common challenges in drug development.[6]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. The CF₃ group is exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, which often target terminal methyl or methylene groups. This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.[6]

-

Increased Lipophilicity and Binding Affinity: The CF₃ group is highly lipophilic and can enhance a molecule's ability to cross cellular membranes. Furthermore, it can participate in favorable hydrophobic and electrostatic interactions within a target's binding pocket, often leading to increased potency and selectivity.[6][7]

-

Modulation of Acidity (pKa): The strong inductive electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic centers.[7] As seen with 5,5,5-trifluoropentanoic acid itself, this effect can fine-tune the ionization state of a molecule at physiological pH, impacting solubility, receptor binding, and cell permeability.

The strategic placement of this group can transform a promising but flawed compound into a viable drug candidate.

Caption: Core advantages conferred by the terminal trifluoromethyl group.

Synthesis of 5,5,5-Trifluoropentanoic Acid: A Validated Workflow

A robust and scalable synthesis is paramount for the utility of any building block. A common and reliable route to 5,5,5-trifluoropentanoic acid involves a two-stage process: malonic ester synthesis to construct the carbon skeleton, followed by oxidation of a primary alcohol intermediate.

Stage 1: Malonic Ester Synthesis of 5,5,5-Trifluoropentan-1-ol

This classic C-C bond-forming reaction is ideal for extending an alkyl chain by two carbons.[8][9][10] It leverages the acidity of the α-hydrogens of diethyl malonate.

Caption: Workflow for the synthesis of the alcohol precursor.

Experimental Protocol: Malonic Ester Synthesis

-

Enolate Formation: To a solution of sodium ethoxide (NaOEt, 1.1 eq.) in absolute ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C. Allow the mixture to stir for 1 hour at room temperature. Causality: The ethoxide base is sufficient to deprotonate the acidic α-carbon of the malonic ester, forming a stabilized enolate nucleophile.[11]

-

Alkylation: Add 3,3,3-trifluoropropyl bromide (or iodide, 1.0 eq.) to the enolate solution. Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC or GC-MS for the disappearance of the starting halide. Causality: The enolate displaces the halide via an Sₙ2 reaction. Refluxing ensures the reaction goes to completion.[8]

-

Saponification & Decarboxylation: After cooling, add a solution of sodium hydroxide (3.0 eq.) in water. Reflux the mixture for 4 hours to hydrolyze the esters. Cool the reaction and carefully acidify with concentrated HCl until pH < 2. Heat the acidified mixture to reflux for 6-8 hours to effect decarboxylation, observed by the cessation of CO₂ evolution. Causality: Base hydrolysis cleaves the esters to the dicarboxylate, which, upon acidification and heating, readily loses CO₂ to form the substituted carboxylic acid intermediate (in this case, an ester which is then reduced).

-

Reduction: The crude trifluoropentanoic acid/ester is then reduced. In a separate flask under an inert atmosphere, a solution of the crude product in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in THF at 0 °C. The reaction is then stirred at room temperature overnight. Causality: LiAlH₄ is a powerful reducing agent that will convert the carboxylic acid to the primary alcohol.

-

Workup and Purification: The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and then more water. The resulting solids are filtered off, and the filtrate is concentrated. The crude 5,5,5-trifluoropentan-1-ol is purified by distillation.

Stage 2: Jones Oxidation to 5,5,5-Trifluoropentanoic Acid

The Jones oxidation is a robust and efficient method for converting primary alcohols to carboxylic acids.[12][13][14]

Experimental Protocol: Jones Oxidation

-

Reagent Preparation: Prepare the Jones reagent by slowly dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then diluting with water while cooling in an ice bath. Safety: Jones reagent is highly corrosive, toxic, and carcinogenic. Handle with extreme caution in a fume hood with appropriate personal protective equipment.[12]

-

Oxidation: Dissolve 5,5,5-trifluoropentan-1-ol (1.0 eq.) in acetone and cool the solution in an ice bath. Add the prepared Jones reagent dropwise with vigorous stirring, maintaining the temperature below 20 °C. The color will change from orange to green, indicating the reduction of Cr(VI) to Cr(III).[14][15]

-

Monitoring and Quench: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC. Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropanol until the orange color is no longer present.[12]

-

Workup and Purification: Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 5,5,5-trifluoropentanoic acid can be purified by distillation or recrystallization.

Application in Drug Development: A Building Block for Peptide Synthesis

Modified peptides are a growing class of therapeutics. Incorporating unnatural amino acids or capping peptides with tailored carboxylic acids can dramatically improve their stability and cell permeability. 5,5,5-Trifluoropentanoic acid can be used as a capping agent in Solid-Phase Peptide Synthesis (SPPS).

Sources

- 1. 5,5,5-trifluoropentanoic Acid | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5,5,5-TRIFLUOROPENTANOIC ACID CAS#: 407-62-5 [m.chemicalbook.com]

- 5. 5,5,5-Trifluoropentanoic acid | CAS#:407-62-5 | Chemsrc [chemsrc.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Malonic Synthesis | NROChemistry [nrochemistry.com]

- 12. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Jones oxidation - Wikipedia [en.wikipedia.org]

- 14. Jones Oxidation [organic-chemistry.org]

- 15. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]

An In-Depth Technical Guide to the NMR Spectral Analysis of 5,5,5-Trifluoropentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Moieties and the Role of NMR

In the landscape of modern drug discovery and development, the incorporation of fluorinated functional groups has become a cornerstone of rational molecular design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make it a valuable tool for medicinal chemists. 5,5,5-Trifluoropentanoic acid, with its terminal trifluoromethyl group, serves as a key building block in the synthesis of various pharmacologically active compounds. A thorough understanding of its structural and electronic properties is therefore paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for 5,5,5-trifluoropentanoic acid. While exhaustive searches of public spectral databases and scientific literature did not yield a complete experimental dataset for this specific molecule, this guide leverages established principles of NMR spectroscopy to provide a detailed and scientifically grounded prediction of its spectral characteristics. We will delve into the causal relationships between the molecular structure and the expected NMR parameters, offering insights that are crucial for researchers working with this and similar fluorinated compounds.

Molecular Structure and Numbering Convention

For clarity throughout this guide, the following numbering convention will be used for the carbon atoms of 5,5,5-trifluoropentanoic acid:

Figure 1: Molecular structure and numbering of 5,5,5-trifluoropentanoic acid.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of 5,5,5-trifluoropentanoic acid is anticipated to provide clear insights into the proton environments along the aliphatic chain. The electron-withdrawing nature of both the carboxylic acid and the trifluoromethyl group will significantly influence the chemical shifts.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~2.5 | Triplet (t) | ³J(H-H) ≈ 7 |

| H-3 | ~1.9 | Multiplet (m) | ³J(H-H), ⁴J(H-F) |

| H-4 | ~2.2 | Multiplet (m) | ³J(H-H), ³J(H-F) |

| COOH | ~10-12 | Broad Singlet (br s) | - |

Interpretation and Causality:

-

H-2 Protons: These protons are alpha to the carbonyl group of the carboxylic acid, which is strongly deshielding. Consequently, their signal is expected to appear the furthest downfield among the methylene protons, around 2.5 ppm. The signal will be split into a triplet by the adjacent H-3 protons (n+1 rule, where n=2).

-

H-4 Protons: These protons are alpha to the trifluoromethyl group. The strong inductive effect of the three fluorine atoms will also cause a significant downfield shift, predicted to be around 2.2 ppm. This signal will be a multiplet due to coupling with both the H-3 protons (³J(H-H)) and the three fluorine atoms (³J(H-F)).

-

H-3 Protons: Positioned between two electron-withdrawing groups, the H-3 protons will also be deshielded, but to a lesser extent than H-2 and H-4. Their signal is expected around 1.9 ppm. It will appear as a complex multiplet due to coupling with both the H-2 and H-4 protons, as well as a weaker four-bond coupling to the fluorine atoms (⁴J(H-F)).

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet in the range of 10-12 ppm. Its broadness is due to chemical exchange with trace amounts of water in the solvent.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will reveal the five distinct carbon environments in 5,5,5-trifluoropentanoic acid. The chemical shifts will be influenced by the electronegativity of the attached atoms and the presence of the carbonyl group. Furthermore, the coupling between carbon and fluorine nuclei (J-coupling) provides invaluable structural information.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 (COOH) | ~178 | Singlet (s) | - |

| C-2 | ~30 | Triplet (t) | ²J(C-F) ≈ 3-5 |

| C-3 | ~18 | Quartet of triplets (qt) | ³J(C-F) ≈ 3-5, ¹J(C-H) |

| C-4 | ~31 | Quartet (q) | ²J(C-F) ≈ 25-30 |

| C-5 (CF₃) | ~126 | Quartet (q) | ¹J(C-F) ≈ 270-280 |

Interpretation and Causality:

-

C-1 (Carbonyl Carbon): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield, around 178 ppm.

-

C-5 (Trifluoromethyl Carbon): This carbon is directly attached to three highly electronegative fluorine atoms, resulting in a downfield shift to approximately 126 ppm. The signal will be a quartet due to the strong one-bond coupling (¹J(C-F)) with the three fluorine atoms.

-

C-4: This carbon is alpha to the CF₃ group and will experience a significant downfield shift due to the inductive effect of the fluorine atoms, appearing around 31 ppm. The signal will be a quartet due to a two-bond coupling (²J(C-F)) with the fluorine atoms.

-

C-2: Alpha to the carbonyl group, this carbon will be deshielded to around 30 ppm. A small two-bond coupling to the fluorine atoms might be observed as a triplet.

-

C-3: Being the most shielded carbon in the aliphatic chain, its signal is expected to be the most upfield, around 18 ppm. It will exhibit complex splitting due to three-bond coupling to the fluorine atoms (³J(C-F)) and one-bond coupling to its attached protons. In a proton-decoupled spectrum, it would appear as a quartet.

¹⁹F NMR Spectral Analysis: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift range, making it particularly useful for studying fluorinated compounds.[1] For 5,5,5-trifluoropentanoic acid, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted ¹⁹F NMR Data (referenced to CFCl₃)

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CF₃ | ~ -65 | Triplet of triplets (tt) | ³J(F-H) ≈ 10, ⁴J(F-H) ≈ 2-3 |

Interpretation and Causality:

-

Chemical Shift: The chemical shift of the CF₃ group in aliphatic compounds typically falls in the range of -60 to -70 ppm relative to CFCl₃.[2] The electron-withdrawing carboxylic acid group will have a modest effect on this chemical shift.

-

Multiplicity: The ¹⁹F signal will be split by the protons on the adjacent carbon atoms. The three fluorine atoms will couple with the two protons on C-4 (³J(F-H)), resulting in a triplet. This triplet will be further split by the two protons on C-3 (⁴J(F-H)) into a triplet of triplets, although the four-bond coupling may be small and might not be fully resolved.

Experimental Protocol: A Practical Guide to Data Acquisition

To obtain high-quality NMR spectra of 5,5,5-trifluoropentanoic acid, a systematic and well-defined experimental procedure is essential.

1. Sample Preparation:

-

Weighing: Accurately weigh approximately 10-20 mg of 5,5,5-trifluoropentanoic acid into a clean, dry vial.

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample and has minimal overlapping signals in the regions of interest. Deuterated chloroform (CDCl₃) is a good first choice for its versatility. Other solvents like acetone-d₆ or DMSO-d₆ could also be used depending on solubility and desired chemical shift dispersion.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Internal Standard: For accurate chemical shift referencing, add a small amount of an appropriate internal standard. Tetramethylsilane (TMS) is the standard for ¹H and ¹³C NMR in CDCl₃. For ¹⁹F NMR, an external reference of CFCl₃ or an internal standard like trifluorotoluene can be used.

-

Transfer: After complete dissolution, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[3]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Figure 2: Experimental workflow for NMR sample preparation and data acquisition.

2. NMR Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, 1-2 second relaxation delay.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum and enhance signal-to-noise.

-

Typical parameters: 1024 or more scans, 2-5 second relaxation delay.

-

-

¹⁹F NMR:

-

Acquire a standard one-dimensional fluorine spectrum. Proton decoupling can be employed to simplify the spectrum if desired.

-

Typical parameters: 64-128 scans, 1-2 second relaxation delay.

-

Conclusion: A Predictive Framework for Spectroscopic Characterization

References

-

PubChem. 5,5,5-trifluoropentanoic Acid. Available at: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: Hans Reich NMR Collection - Content. Available at: [Link].

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link].

-

FooDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003296). Available at: [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link].

-

S. M. D. Ramirez. 19Flourine NMR. Available at: [Link].

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link].

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link].

-

Chemguide. interpreting C-13 NMR spectra. Available at: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0033774). Available at: [Link].

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0144532). Available at: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link].

-

UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available at: [Link].

-

SpectraBase. 2,4,4-Trichloro-5,5,5-trifluoro-pentanoic acid, methyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Available at: [Link].

Sources

Solubility Profile of 5,5,5-Trifluoropentanoic Acid in Organic Solvents: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract